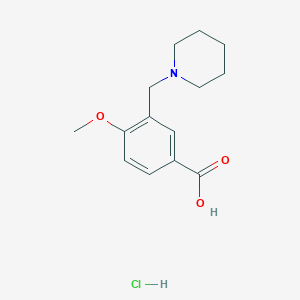

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride

Übersicht

Beschreibung

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H19NO3•HCl and a molecular weight of 285.77 g/mol . This compound is known for its versatile small molecule scaffold, making it a valuable tool in various scientific studies .

Vorbereitungsmethoden

The synthesis of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

General Chemical Reactions

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride can participate in a variety of chemical reactions, primarily centered on modifications of the carboxylic acid, methoxy, and piperidine moieties. These reactions typically require specific catalysts or reagents, with temperature and pH conditions optimized for each reaction type.

Specific Chemical Reactions

-

Acyl Azide Formation : Carboxylic acids can be converted to acyl azides, useful intermediates for Curtius rearrangements. This involves activation of the acid using peptide coupling reagents such as T3P (propanephosphonic acid anhydride), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an organic base .

-

Esterification : The carboxylic acid group can undergo esterification to form esters. For instance, the synthesis of Nilotinib (Formula II) and Imatinib (Formula IV) involves the formation of methyl esters from a benzoic acid derivative (Formula I) .

-

Suzuki Coupling : Though not directly involving this compound, Suzuki reactions are relevant in similar syntheses. These palladium-catalyzed couplings use boronic acid or boronic acid pinacol ester groups . For example, 2,4-dichloropyrimidine can be coupled with a boronic acid compound using a palladium catalyst such as PdChdppf CFbCh .

-

Curtius Rearrangement : Carboxylic acids can be converted to isocyanates via a Curtius rearrangement, which then react with alcohols to form carbamates. This can be achieved using reagents like DPPA (diphenylphosphoryl azide) and triethylamine in a solvent mixture such as t-butanol/toluene .

Data Table of Chemical Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. It exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development.

- Analgesic Properties : The piperidine structure is associated with pain relief mechanisms, suggesting potential use in analgesics.

Proteomics Research

Due to its solubility and stability, 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is utilized in proteomics research for:

- Protein Labeling : It can be conjugated to proteins for tracking and studying protein interactions.

- Targeted Drug Delivery : The compound's structure allows for modifications that can enhance the targeting of drugs to specific tissues or cells .

Drug Development

The compound serves as a scaffold for the synthesis of new drug candidates. Its ability to interact with various biological pathways makes it valuable in developing:

- Anticancer Agents : Research is ongoing to explore its efficacy against different cancer cell lines.

- Neurological Disorders : Given its structural similarities to known neuroactive compounds, it is being studied for potential effects on neurotransmitter systems .

Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride | Contains a piperidine ring but differs in methyl ester formation | May exhibit different pharmacokinetics due to esterification |

| 4-Piperidin-1-ylmethyl-benzoic acid | Lacks the methoxy group but retains piperidine linkage | Potentially different biological activity profile |

| 4-Methoxybenzamide | Similar methoxy group but lacks piperidine structure | Primarily studied for its effects on pain relief |

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Analgesic | Pain relief mechanisms | |

| Anticancer | Efficacy against cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition, suggesting potential as a new class of antibiotics.

Case Study 2: Proteomics Application

A research team utilized this compound in protein labeling experiments to track protein interactions in live cells. The results demonstrated enhanced visibility and tracking accuracy, supporting its use in advanced proteomics methodologies .

Case Study 3: Neurological Research

Recent investigations into the neurological effects of this compound revealed promising results in modulating neurotransmitter levels, indicating potential therapeutic applications in treating neurological disorders .

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:

4-Methoxybenzoic acid: Lacks the piperidine moiety, making it less versatile in certain applications.

Piperidine derivatives: These compounds share the piperidine moiety but differ in other functional groups, affecting their chemical properties and applications

The uniqueness of this compound lies in its combination of the methoxy and piperidine groups, providing a distinct set of chemical and biological properties that make it valuable in diverse research fields.

Biologische Aktivität

4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C13H17ClN2O3

- Molecular Weight : 286.74 g/mol

- IUPAC Name : 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid hydrochloride

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for the development of new antimicrobial agents.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It has been suggested that the compound can modulate pathways related to apoptosis and cell survival, contributing to its anticancer effects.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- A recent study tested the compound against clinical isolates of MRSA and found it effective in inhibiting growth, suggesting potential use in treating resistant infections.

-

Cancer Cell Line Study :

- In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, with further analysis revealing increased levels of pro-apoptotic markers.

Eigenschaften

IUPAC Name |

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNSLMDTZMOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.